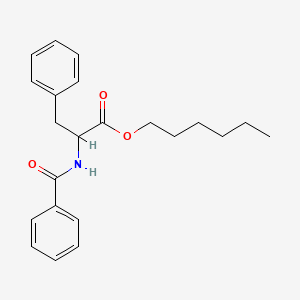
Propionic acid, 2-benzoylamino-3-phenyl-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-phenyl-2-(phenylformamido)propanoate is an organic compound that belongs to the class of esters. It is derived from phenylalanine, an essential amino acid. This compound is characterized by its complex structure, which includes a hexyl group, a phenyl group, and a phenylformamido group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 3-phenyl-2-(phenylformamido)propanoate typically involves esterification reactions. One common method is the reaction of phenylalanine with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of hexyl 3-phenyl-2-(phenylformamido)propanoate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-phenyl-2-(phenylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Hexyl 3-phenyl-2-(phenylformamido)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of hexyl 3-phenyl-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylformamido group may play a crucial role in its binding affinity and specificity. The pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Hexyl 3-phenyl-2-(phenylformamido)propanoate can be compared with other similar compounds, such as:
Methyl 3-phenyl-2-(phenylformamido)propanoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 3-phenyl-2-(phenylformamido)propanoate: Contains an ethyl group instead of a hexyl group.
Propyl 3-phenyl-2-(phenylformamido)propanoate: Features a propyl group in place of the hexyl group.
The uniqueness of hexyl 3-phenyl-2-(phenylformamido)propanoate lies in its hexyl group, which may impart different physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
hexyl 2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C22H27NO3/c1-2-3-4-11-16-26-22(25)20(17-18-12-7-5-8-13-18)23-21(24)19-14-9-6-10-15-19/h5-10,12-15,20H,2-4,11,16-17H2,1H3,(H,23,24) |
InChI Key |
NZEINZQADWNFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11549296.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11549297.png)
![ethyl 5-methoxy-4-[(4-methoxyphenyl)sulfonyl]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11549303.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11549314.png)
![2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11549317.png)
![2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11549321.png)
![2-{[(E)-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11549323.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11549324.png)
![Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11549335.png)
![N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11549341.png)
![N-(2-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11549354.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] bis(4-methylbenzoate)](/img/structure/B11549357.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11549359.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11549364.png)
